2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol
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Overview
Description
2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol is a cyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by a cyclobutane ring substituted with a 3-methoxyphenylamino group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol typically involves the reaction of 3-methoxyaniline with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, reduced derivatives, and various substituted cyclobutan-1-ol compounds .
Scientific Research Applications
2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol
- 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol
- trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol
Uniqueness
2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-methoxyanilino)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9-4-2-3-8(7-9)12-10-5-6-11(10)13/h2-4,7,10-13H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMTFWZAVBPTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCC2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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